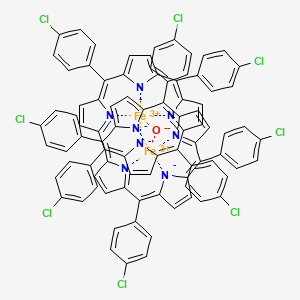
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-|I-oxodimer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is a metalloporphyrin compound characterized by its unique structure, which includes two iron(III) porphyrin complexes connected via an oxygen atom. Each porphyrin complex is surrounded by four 4-chlorophenyl groups. This compound is known for its high thermal stability and distinct purple color .
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of 4-chlorophenyl porphyrin iron: This involves reacting iron(III) chloride with a porphyrin ligand to form 4-chlorophenyl porphyrin iron.
Formation of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer: The 4-chlorophenyl porphyrin iron is then reacted with an appropriate amount of oxygen under controlled conditions to form the μ-oxodimer.
Industrial Production Methods
While specific industrial production methods are not detailed, the synthesis generally involves the same steps as the laboratory preparation but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer undergoes various types of reactions, including:
Oxidation: It can act as a catalyst in oxidation reactions.
Reduction: It can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the 4-chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and other electrophiles are commonly used.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can result in modified porphyrin complexes .
Scientific Research Applications
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and hydrogenation reactions.
Biology: The compound is studied for its potential role in mimicking biological processes involving metalloporphyrins.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a diagnostic tool.
Industry: It is used in the development of optical materials and solar cells due to its strong absorption in the UV-visible spectrum
Mechanism of Action
The mechanism by which Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer exerts its effects involves its ability to facilitate electron transfer reactions. The iron centers can undergo redox changes, allowing the compound to participate in various catalytic cycles. The porphyrin ring structure also plays a crucial role in stabilizing the reactive intermediates formed during these reactions .
Comparison with Similar Compounds
Similar Compounds
- Iron(III)meso-tetrakis(4-hydroxyphenyl)porphine-μ-oxodimer
- Iron(III)meso-tetrakis(4-methylphenyl)porphine-μ-oxodimer
- Iron(III)meso-tetrakis(4-methoxyphenyl)porphine-μ-oxodimer
Uniqueness
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is unique due to the presence of 4-chlorophenyl groups, which influence its electronic properties and reactivity. This makes it particularly effective in certain catalytic applications compared to its analogs with different substituents .
Biological Activity
Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is a complex metalloporphyrin that has garnered significant interest due to its unique structural and electronic properties. This compound, characterized by a central iron(III) ion coordinated to a meso-tetrakis(4-chlorophenyl)porphyrin framework linked through μ-oxo bridges, exhibits notable biological activity with potential applications in various fields, including photodynamic therapy and drug delivery systems.
Structural Characteristics
The molecular formula of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer is C₈₈H₄₈Cl₈Fe₂N₈O, with a molecular weight of approximately 1628.7 g/mol. The presence of 4-chlorophenyl groups enhances its solubility and reactivity, making it suitable for biological applications .
The biological activity of this compound is primarily attributed to its ability to generate reactive oxygen species (ROS) upon light activation, similar to the action of heme groups in biological systems. This property positions it as a promising candidate for photodynamic therapy , particularly in targeting cancer cells. The compound's interaction with biological molecules such as proteins and nucleic acids can influence their structure and function, which is crucial for understanding its therapeutic mechanisms .
Interaction Studies
Research indicates that Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer can effectively interact with various substrates. These interactions are essential for elucidating its potential therapeutic applications:
- Protein Binding Affinity : Studies have shown that the compound binds to proteins, potentially affecting their enzymatic activities.
- Nucleic Acid Interaction : Its ability to interact with DNA and RNA suggests possible applications in gene therapy and molecular diagnostics.
Case Studies
-
Photodynamic Therapy :
- A study demonstrated the efficacy of Iron(III)meso-tetrakis(4-chlorophenyl)porphine-μ-oxodimer in inducing cell death in cancer cells upon light activation. The mechanism involved the generation of ROS, leading to oxidative stress and apoptosis in targeted cells.
- Catalytic Properties :
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Iron(III)meso-tetrakis(4-chlorophenyl)porphyrin | C₄₄H₂₄Cl₅FeN₄ | Contains chloride ions; no dimerization |
| Manganese(III)meso-tetrakis(4-chlorophenyl)porphyrin | C₄₄H₂₄Cl₅MnN₄ | Different metal center; potential for different reactivity |
| Copper(II)meso-tetrakis(4-chlorophenyl)porphyrin | C₄₄H₂₄Cl₅CuN₄ | Exhibits distinct catalytic properties |
The unique μ-oxo bridging in Iron(III)meso-tetrakis(4-chlorophenyl)porphine significantly alters its electronic properties compared to these similar compounds, enhancing its biological activity and therapeutic potential.
Properties
Molecular Formula |
C88H48Cl8Fe2N8O |
|---|---|
Molecular Weight |
1628.7 g/mol |
IUPAC Name |
iron(3+);oxygen(2-);5,10,15,20-tetrakis(4-chlorophenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/2C44H24Cl4N4.2Fe.O/c2*45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;/h2*1-24H;;;/q2*-2;2*+3;-2 |
InChI Key |
SBPSQOVLKVHOFS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)[N-]3)Cl.[O-2].[Fe+3].[Fe+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















